Enantioselective Inhibition of α4β2 nAChR: (R)- vs (S)-Enantiomer
The (R)-enantiomer demonstrates significantly higher inhibitory potency at the α4β2 nicotinic acetylcholine receptor (nAChR) compared to the (S)-enantiomer . This stereoselective interaction is a critical differentiator for research applications aimed at developing selective nAChR ligands.
| Evidence Dimension | Inhibition of α4β2 nAChR (IC50) |
|---|---|
| Target Compound Data | 10-fold lower IC50 than (S)-form |
| Comparator Or Baseline | (S)-3-Bromo-5-(pyrrolidin-2-yl)pyridine |
| Quantified Difference | 10-fold lower IC50 |
| Conditions | In vitro assays, as cited by BenchChem |
Why This Matters
This quantifiable potency difference validates the procurement of the specific (R)-enantiomer for any project where α4β2 nAChR activity is a design objective, as the alternative (S)-enantiomer is 10-fold less effective.
